

5(6)-carboxy-eosin CAS number and molecular weight

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Compound of Interest

Compound Name: 5(6)-Carboxy-eosin

Cat. No.: B8261255

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An In-Depth Technical Guide to 5(6)-Carboxy-Eosin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5(6)-carboxy-eosin**, a versatile fluorescent dye with significant applications in biological research. We will delve into its core properties, experimental applications, and its influence on cellular signaling pathways.

Physicochemical Properties of 5(6)-Carboxy-Eosin

5(6)-Carboxy-eosin is a brominated analog of carboxyfluorescein, recognized for its utility as a photosensitizer and a specific inhibitor of the plasma membrane calcium pump (PMCA).^[1] It is a mixture of two isomers, 5-carboxy-eosin and 6-carboxy-eosin.

Property	Value	Reference
CAS Number	132201-84-4	[1][2][3][4]
Molecular Weight	691.90 g/mol (for a single isomer) / 1383.8 g/mol (for the dimeric form often cited)	[4][5][6]
Molecular Formula	C ₂₁ H ₈ Br ₄ O ₇ (for a single isomer) / C ₄₂ H ₁₆ Br ₈ O ₁₄ (dimeric form)	[1][4][5]
Appearance	Solid Powder	[5]
Solubility	Soluble in DMSO	[1]
Fluorescence	Excitation: 492 nm; Emission: 517 nm (in 0.1 M Tris pH 8.0)	

Core Applications and Experimental Protocols

5(6)-carboxy-eosin serves as a multifunctional tool in various research applications, primarily as a photosensitizer for singlet oxygen generation and photodynamic therapy, and as an inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA).

Photosensitizer for Singlet Oxygen Generation and Photodynamic Therapy (PDT)

As a photosensitizer, **5(6)-carboxy-eosin** can be excited by light to produce reactive oxygen species (ROS), particularly singlet oxygen, which is cytotoxic to cells. This property is harnessed in photodynamic therapy (PDT), a treatment modality for cancer and other diseases.

This protocol outlines a general procedure for assessing the photodynamic efficacy of **5(6)-carboxy-eosin** on adherent cancer cells.

Materials:

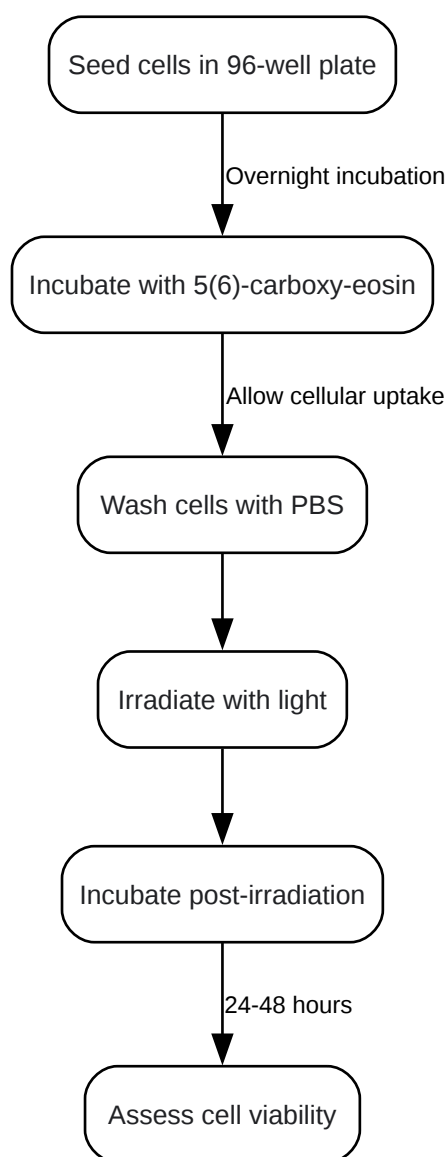
- Adherent cancer cell line (e.g., HeLa, A549)

- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- **5(6)-carboxy-eosin** stock solution (in DMSO)
- Light source with an appropriate wavelength for excitation (e.g., ~490-520 nm)
- Cell viability assay kit (e.g., MTT, PrestoBlue)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
- Photosensitizer Incubation:
 - Prepare working solutions of **5(6)-carboxy-eosin** in a complete culture medium at various concentrations.
 - Remove the old medium from the cells and add the **5(6)-carboxy-eosin** solutions.
 - Incubate for a predetermined period (e.g., 1-4 hours) to allow for cellular uptake. Include a control group with a medium containing the same concentration of DMSO without the photosensitizer.
- Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any extracellular dye.
- Irradiation:
 - Add fresh, complete culture medium to each well.
 - Expose the cells to a light source at a specific wavelength and dose. The light dose (J/cm^2) will need to be optimized for the specific cell line and photosensitizer concentration. Keep a set of plates in the dark as a non-irradiated control.

- Post-Irradiation Incubation: Incubate the cells for 24-48 hours to allow for the induction of cell death.
- Assessment of Cell Viability: Determine cell viability using a standard assay according to the manufacturer's instructions.



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Caption: Workflow for in vitro photodynamic therapy using **5(6)-carboxy-eosin**.

Inhibitor of Plasma Membrane Ca^{2+} -ATPase (PMCA)

5(6)-carboxy-eosin is a known inhibitor of the Plasma Membrane Ca^{2+} -ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations. By inhibiting PMCA, it can modulate intracellular calcium signaling.

This protocol describes a method to measure the inhibitory effect of **5(6)-carboxy-eosin** on PMCA activity using a malachite green-based phosphate detection assay, which quantifies the ATP hydrolyzed by the pump.

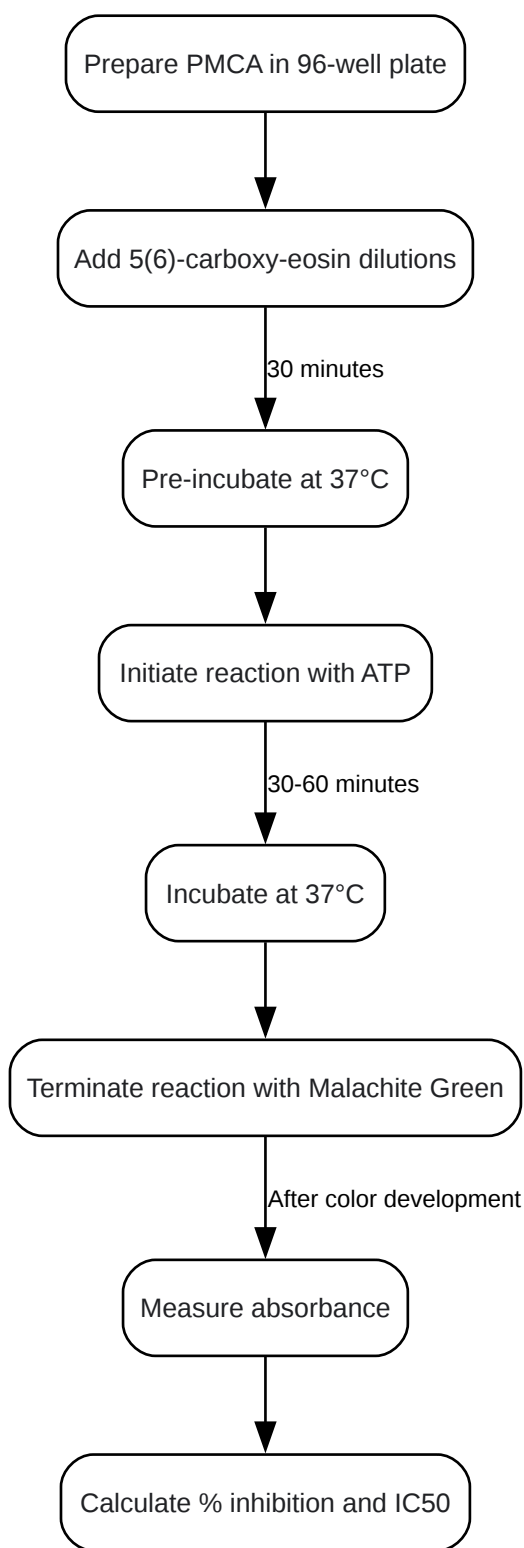
Materials:

- Isolated cell membranes or purified PMCA
- **5(6)-carboxy-eosin** stock solution (in DMSO)
- Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 2 mM MgCl_2 , 5 mM NaN_3
- Substrate Solution: 2 mM ATP in assay buffer
- Malachite Green Reagent
- 96-well plate
- Microplate reader

Procedure:

- Prepare PMCA: Add isolated membranes or purified PMCA to the wells of a 96-well plate.
- Prepare Inhibitor Dilutions: Create a serial dilution of **5(6)-carboxy-eosin** in the assay buffer to test a range of concentrations. Include a control with no inhibitor.
- Pre-incubation: Add the different concentrations of **5(6)-carboxy-eosin** to the wells containing PMCA. Mix gently and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Start the reaction by adding the ATP substrate solution to each well.

- Incubation: Incubate the plate at 37°C for 30-60 minutes. This time should be optimized to ensure linear phosphate release in the control wells.
- Terminate Reaction: Stop the reaction by adding the Malachite Green Reagent to each well.
- Color Development: Allow 15-20 minutes for color development at room temperature.
- Measure Absorbance: Read the absorbance at a wavelength between 620-650 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of a blank (no enzyme) from all readings.
 - Calculate the percentage of inhibition for each **5(6)-carboxy-eosin** concentration relative to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.



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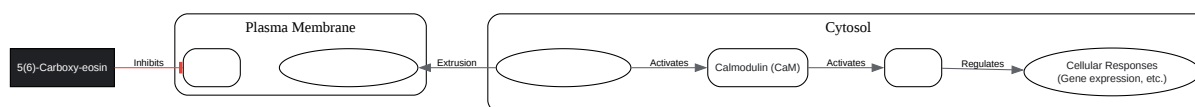
Caption: Workflow for determining the IC₅₀ of **5(6)-carboxy-eosin** on PMCA activity.

Modulation of Intracellular Calcium Signaling

By inhibiting PMCA, **5(6)-carboxy-eosin** disrupts the normal extrusion of Ca^{2+} from the cell, leading to an increase in the cytosolic calcium concentration. This can have significant effects on various calcium-dependent signaling pathways.

An increase in intracellular Ca^{2+} can activate a multitude of downstream effectors, including calmodulin (CaM), which in turn can activate CaM-dependent kinases (CaMKs) and the phosphatase calcineurin. These signaling molecules regulate a wide array of cellular processes, such as gene expression, proliferation, and apoptosis.

Signaling Pathway: Effect of 5(6)-Carboxy-Eosin on Intracellular Calcium



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Caption: Inhibition of PMCA by **5(6)-carboxy-eosin** leads to increased intracellular Ca^{2+} and activation of downstream signaling.

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